N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide -

N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Catalog Number: EVT-4590427
CAS Number:
Molecular Formula: C17H25N3O3S
Molecular Weight: 351.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[(7R) -8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is a novel hydrate and polymorph of a benzamide derivative. Research focuses on its production and potential use as a drug [, ].
  • Relevance: This compound shares the core structure of N-(1-methyl-4-piperidinyl)benzamide with the target compound. The presence of the 1-methyl-4-piperidinyl group linked to a benzamide core highlights the structural similarity between these compounds. [, ]

4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY-334370)

  • Compound Description: LY-334370 acts as a selective agonist of the 5-HT1F receptor. This compound serves as a base for creating divalent molecules through covalent dimerization to study affinity and selectivity modulation in 5-HT1 receptor ligands [].
  • Relevance: LY-334370 shares a structural resemblance to N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide through the presence of both the N-(1-methyl-4-piperidinyl) group and the benzamide core. This compound highlights the exploration of similar structural motifs for targeting different receptor subtypes. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

  • Compound Description: Compound 3 acts as a Selective Serotonin One F Receptor Agonist (SSOFRA) with high selectivity for the 5-HT1F receptor over 5-HT1A, 5-HT1B, and 5-HT1D receptors. This compound has been investigated for its potential clinical use in migraine treatment [, ].
  • Relevance: This compound, similar to N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, features the N-(1-methyl-4-piperidinyl) group. The presence of this group highlights its significance in medicinal chemistry and potential interaction with biological targets. [, ]
  • Compound Description: This compound acts as a potent and selective Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonist. It shows promise for treating autoimmune diseases by reducing IL-17 production [].
  • Relevance: While this compound shares the benzamide core with N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, it features a 1-isobutyrylpiperidin-4-yl group instead of the 1-methyl-4-piperidinyl group. This difference highlights the exploration of diverse substituents on the piperidine ring to modulate activity and target selectivity. []
  • Compound Description: Compound 6d is a potent and selective acetylcholinesterase (AChE) inhibitor, showing potential for treating Alzheimer's disease by increasing acetylcholine levels [].
  • Relevance: This compound, although lacking the benzamide core, contains a N-benzyl-4-piperidinyl group, similar to the N-(1-methyl-4-piperidinyl) group in N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide. The presence of these piperidine derivatives highlights the importance of this scaffold in medicinal chemistry for its potential to interact with various therapeutic targets. []
  • Compound Description: This series of compounds exhibits potent analgesic activity with a high safety margin. They are structurally similar to fentanyl and are being investigated for their potential as analgesics [, ].
  • Relevance: While not containing the exact N-(1-methyl-4-piperidinyl) group, this class of compounds utilizes a 4-substituted 1-(2-arylethyl)-4-piperidinyl scaffold, showcasing the versatility of substituted piperidine rings in developing potent analgesics. This structural similarity to N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide highlights the potential for exploring diverse substituents on the piperidine nitrogen for modulating activity and targeting different therapeutic areas. [, ]

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor with a distinct hinge-binding mode [].
  • Relevance: This compound, although structurally distinct from N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, features a benzamide core and incorporates a piperidine ring. This emphasizes the importance of the benzamide moiety and piperidine derivatives as building blocks in medicinal chemistry. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent Glycine Transporter 1 (GlyT1) inhibitor with potential applications in treating schizophrenia [].
  • Relevance: This compound highlights the use of a substituted piperidine ring system, similar to N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide. Despite the differences in core structures, the presence of substituted piperidine rings in both suggests their significance as pharmacophoric elements in medicinal chemistry. []

3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide

  • Compound Description: This compound and its methanesulfonic acid salt display potent inhibitory activity against Bcr-Abl kinase and its mutant forms, indicating potential for treating cancers associated with Bcr-Abl kinase activity [].
  • Relevance: Although this compound differs significantly in overall structure from N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, they both share the benzamide core structure. This commonality, despite vastly different substituents and pharmacological targets, underscores the versatility of the benzamide moiety as a building block in drug discovery. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with potent antiplatelet and vascular smooth muscle activity. It is orally bioavailable and has potential for treating arterial thrombosis [, ].
  • Relevance: Although this compound lacks the piperidinyl group present in N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, it shares the benzamide core structure. This comparison highlights the diverse range of pharmacological activities achievable by modifying substituents attached to the benzamide core. [, ]

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Compound Description: SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR) with potential for treating type 2 diabetes [].
  • Relevance: Although structurally distinct from N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, this compound also features a benzamide core structure. This emphasizes the recurring presence of benzamide derivatives in medicinal chemistry, highlighting their utility in targeting a wide array of therapeutic targets. []

Properties

Product Name

N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide

IUPAC Name

N-(1-methylpiperidin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C17H25N3O3S/c1-19-11-7-15(8-12-19)18-17(21)14-5-4-6-16(13-14)24(22,23)20-9-2-3-10-20/h4-6,13,15H,2-3,7-12H2,1H3,(H,18,21)

InChI Key

LWCHLAYZWZERKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.